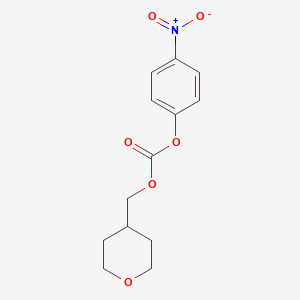

4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate

Description

4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate is a carbonate ester derivative of tetrahydropyran-4-methanol, where the hydroxyl group of the alcohol is replaced by a 4-nitrophenyl carbonate moiety. This modification introduces significant changes in reactivity, solubility, and biological activity compared to the parent alcohol. The compound is primarily utilized in organic synthesis as an activated intermediate, leveraging the 4-nitrophenyl group as a leaving group in nucleophilic substitution or coupling reactions (e.g., forming carbamates or ureas) .

- Parent alcohol: Tetrahydropyran-4-methanol (CAS 14774-37-9), molecular formula C₆H₁₂O₂, molecular weight 116.16 g/mol, Log S (solubility) = -0.45, TPSA (topological polar surface area) = 40.46 Ų .

- 4-Nitrophenyl carbonate group: Adds a nitro-functionalized aromatic ring and a carbonate ester, increasing molecular weight, hydrophobicity, and reactivity.

Properties

IUPAC Name |

(4-nitrophenyl) oxan-4-ylmethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c15-13(19-9-10-5-7-18-8-6-10)20-12-3-1-11(2-4-12)14(16)17/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJFVCHYIKTCKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate typically involves the reaction of 4-nitrophenol with ((tetrahydro-2H-pyran-4-yl)methyl) chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate can undergo several types of chemical reactions, including:

Hydrolysis: The carbonate ester can be hydrolyzed in the presence of water and a base to yield 4-nitrophenol and ((tetrahydro-2H-pyran-4-yl)methyl) alcohol.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Common Reagents and Conditions

Hydrolysis: Water, base (e.g., sodium hydroxide)

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride

Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or dimethylformamide

Major Products Formed

Hydrolysis: 4-nitrophenol, ((tetrahydro-2H-pyran-4-yl)methyl) alcohol

Reduction: 4-aminophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate

Substitution: Various substituted phenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry. For instance, it can undergo hydrolysis to yield 4-nitrophenol and ((tetrahydro-2H-pyran-4-yl)methyl) alcohol, which are useful intermediates in further synthetic pathways.

Case Study: Synthesis of HIV Protease Inhibitors

In a study focused on the design and synthesis of HIV-1 protease inhibitors, 4-nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate was utilized as a precursor for the development of potent inhibitors. The compound facilitated the creation of various derivatives that exhibited significant enzyme activity, showcasing its importance in medicinal chemistry .

Materials Science

Development of Novel Materials

The unique structural properties of this compound make it a candidate for developing new materials with specific characteristics. Its reactivity can be harnessed to create polymers or composites with enhanced mechanical or thermal properties.

| Material Type | Properties | Applications |

|---|---|---|

| Polymers | Enhanced durability | Coatings, adhesives |

| Composites | Improved thermal stability | Aerospace, automotive |

Biological Studies

Enzyme-Catalyzed Reactions

The compound is also employed in biological studies to investigate enzyme-catalyzed reactions, particularly those involving esterases and carbonic anhydrases. Its ability to act as a substrate or inhibitor allows researchers to explore enzyme mechanisms and kinetics.

Case Study: Enzyme Interaction Studies

Research has demonstrated that this compound can be used to study the catalytic efficiency of various enzymes. By monitoring the reaction rates and product formation, scientists gain insights into enzyme specificity and activity under different conditions.

Medicinal Chemistry

Potential Therapeutic Applications

In medicinal chemistry, this compound is investigated for its potential therapeutic applications due to its structural features that may interact with biological targets. The nitrophenyl group can be modified to enhance pharmacological properties.

Case Study: Antiviral Compounds Development

The synthesis of antiviral compounds using derivatives of this compound has shown promise in inhibiting viral replication. Studies indicate that modifications to the nitro group can lead to improved efficacy against specific viral targets .

Types of Reactions

The compound can undergo several types of chemical reactions:

- Hydrolysis: Produces 4-nitrophenol and ((tetrahydro-2H-pyran-4-yl)methyl) alcohol.

- Reduction: Converts the nitro group to an amino group using reducing agents.

- Substitution: Facilitates nucleophilic aromatic substitution reactions.

Major Products Formed

The reactions yield various products depending on the conditions:

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | 4-Nitrophenol, ((tetrahydro-2H-pyran-4-yl)methyl) alcohol |

| Reduction | 4-Aminophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate |

| Substitution | Various substituted phenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonates |

Mechanism of Action

The mechanism of action of 4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate largely depends on the specific reactions it undergoes. For example:

Hydrolysis: The ester bond is cleaved by nucleophilic attack from water, facilitated by a base.

Reduction: The nitro group is reduced to an amino group through electron transfer processes involving the reducing agent.

Substitution: The nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The structural analogs of tetrahydropyran-4-methanol and its derivatives exhibit variations in substituent position, chain length, or functional groups, leading to distinct physicochemical and biological profiles. Below is a comparative analysis based on the provided evidence and structural inferences:

Structural and Physicochemical Properties

Key Observations:

Substituent Position: (Tetrahydropyran-3-yl)methanol differs only in the substituent position (C3 vs. C4).

Chain Length: 2-(Tetrahydro-2H-pyran-4-yl)ethanol has an extended ethanol chain, increasing molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

Functional Group : The 4-nitrophenyl carbonate derivative exhibits markedly lower solubility and higher TPSA due to the nitro and carbonate groups, reducing bioavailability but enhancing reactivity as a synthetic intermediate.

Biological Activity

4-Nitrophenyl ((tetrahydro-2H-pyran-4-yl)methyl)carbonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as CHNO. The compound features a nitrophenyl group linked to a tetrahydropyran moiety via a carbonate functional group, which is critical for its biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's role as an inhibitor of certain enzymes. For instance, it has been shown to exhibit inhibitory effects on HIV-1 protease, which is crucial for viral replication. The structure-activity relationship (SAR) studies indicate that modifications in the tetrahydropyran ring enhance its potency against the enzyme, suggesting that specific stereochemical configurations are vital for activity .

Antiviral Activity

In vitro assays have demonstrated that this compound possesses significant antiviral properties. It has been reported to inhibit viral entry and replication, making it a candidate for further development in antiviral therapies .

Study 1: HIV Protease Inhibition

In a study focused on the synthesis of potent HIV protease inhibitors, derivatives of this compound were evaluated. The results indicated that compounds with higher lipophilicity and appropriate steric hindrance showed improved inhibition rates against HIV protease, with IC50 values in the low nanomolar range .

Study 2: Antiviral Efficacy

A separate investigation assessed the antiviral efficacy of this compound against various strains of viruses. The findings revealed that it exhibited a broad spectrum of activity, particularly against retroviruses, with an emphasis on its mechanism of action involving interference with viral protein processing .

Research Findings

| Study | Activity Assessed | IC50 Value (nM) | Notes |

|---|---|---|---|

| Study 1 | HIV Protease Inhibition | < 50 | High potency observed with specific derivatives. |

| Study 2 | Antiviral Efficacy | < 100 | Broad-spectrum activity noted against retroviruses. |

Q & A

Basic Research Question

- LC-MS : Identifies molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and purity .

- NMR (¹H/¹³C) : Resolves the tetrahydropyran ring conformation (e.g., chair vs. boat) and quantifies ester linkage integrity.

- FT-IR : Validates the carbonate carbonyl stretch (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolves spatial arrangement of the tetrahydropyran and nitrophenyl moieties .

How should researchers address stability challenges during storage and handling?

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis. Avoid exposure to moisture, strong oxidizers, or bases .

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify decomposition products like 4-nitrophenol or CO₂ .

How can conflicting spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

Advanced Research Question

Contradictions may arise from dynamic conformational changes (e.g., tetrahydropyran ring puckering) or solvent-dependent aggregation:

- Variable-temperature NMR : Resolves broadening peaks caused by ring-flipping dynamics in the tetrahydropyran moiety.

- DOSY NMR : Differentiates between monomeric and aggregated states.

- High-resolution MS/MS : Confirms molecular formula and rules out isobaric impurities .

What mechanistic insights govern the hydrolysis kinetics of the carbonate ester under physiological conditions?

Advanced Research Question

Hydrolysis rates depend on pH and nucleophile accessibility:

- Alkaline conditions : Base-catalyzed cleavage via nucleophilic attack by OH⁻ on the carbonyl carbon, yielding 4-nitrophenol and tetrahydropyran-methanol.

- Neutral/acidic conditions : Slower hydrolysis dominated by water-mediated mechanisms.

Use stopped-flow spectrophotometry to measure pseudo-first-order rate constants (λ = 400 nm for 4-nitrophenol release) . Compare with DFT calculations to model transition states .

How can the compound be modified to enhance its utility as a protecting group in peptide synthesis?

Advanced Research Question

- Steric tuning : Introduce bulky substituents on the tetrahydropyran ring (e.g., 4-methyl groups) to slow enzymatic or chemical cleavage .

- Photolabile variants : Replace the nitrophenyl group with ortho-nitrobenzyl derivatives for light-triggered deprotection.

Validate modifications via HPLC monitoring of model peptide deprotection kinetics .

What strategies ensure high purity (>99%) for pharmacological applications, and how are trace impurities quantified?

Advanced Research Question

- Chromatographic purification : Use reverse-phase HPLC with C18 columns (ACN/H₂O gradient) to isolate the target compound.

- Impurity profiling : Employ UPLC-QTOF to detect trace levels (<0.1%) of 4-nitrophenol or unreacted precursors.

- Validation : Cross-reference with synthetic standards and quantify via calibration curves .

How does the compound’s reactivity compare to structurally related carbonates (e.g., bis(4-nitrophenyl) carbonate) in acyl transfer reactions?

Advanced Research Question

- Electrophilicity : The tetrahydropyran group’s electron-donating effects reduce the carbonyl’s electrophilicity compared to bis(4-nitrophenyl) carbonate.

- Kinetic assays : Compare second-order rate constants (k₂) for reactions with primary amines (e.g., glycine methyl ester) in DMF or THF.

- Computational analysis : Calculate Mulliken charges at the carbonyl carbon to predict reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.